2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol
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Overview
Description
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyridinyl group, and a benzenol group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol typically involves several steps, including the formation of the pyridinyl group and its subsequent attachment to the benzenol structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the pyridinyl group: This can be achieved through various organic synthesis techniques, such as the Suzuki-Miyaura coupling reaction.
Attachment to the benzenol structure: This step often involves the use of reagents like boron reagents and specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol can be compared with other similar compounds, such as:
2-Methoxy-6-phenyl-pyridine: This compound has a similar pyridinyl group but lacks the methoxy and benzenol groups, making it less versatile in certain reactions.
2-Methyl-6-phenyl-pyridine: This compound also shares the pyridinyl group but differs in its substitution pattern, affecting its reactivity and applications.
Biological Activity
2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol, also known by its chemical identifier CID 4589996, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2. The compound features a methoxy group, a pyridine ring, and an aminomethyl side chain, which are crucial for its biological activity. Understanding the structure is essential for elucidating its mechanism of action.
1. Anti-inflammatory Activity
Research has indicated that derivatives of aminomethyl phenols exhibit significant anti-inflammatory effects. A study demonstrated that aminomethyl derivatives similar to this compound showed higher anti-inflammatory activity compared to standard drugs like diclofenac sodium. The structure-activity relationship (SAR) suggested that the presence of the aminomethyl moiety enhances the compound’s ability to inhibit inflammation through modulation of pKa values .
Compound | Activity Level | Comparison Standard |
---|---|---|
This compound | High | Diclofenac Sodium |
Other Aminomethyl Derivatives | Higher than parent compound | - |
2. Antimicrobial Properties
The antimicrobial potential of compounds similar to this compound has been explored, with findings suggesting strong antibacterial activity against various strains. In particular, compounds with similar structures were shown to exhibit effective inhibition zones against pathogens at concentrations of 0.5 mg/mL and higher .
Concentration (mg/mL) | Zone of Inhibition (mm) |
---|---|
0.5 | Moderate |
1 | High |
3. Anticancer Activity
Emerging studies have begun to investigate the anticancer properties of this class of compounds. For instance, certain derivatives have been reported to inhibit the growth of human cancer cell lines without exhibiting toxicity towards normal cells. This selective activity suggests a promising therapeutic index for further development in cancer treatment .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Anti-inflammatory Study : A comparative analysis showed that aminomethyl derivatives significantly reduced inflammation markers in vitro compared to controls.
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant bacterial strains, showing promising results that warrant further exploration.
- Cancer Cell Line Studies : Research involving various human cancer cell lines demonstrated that specific structural modifications could enhance cytotoxicity while preserving selectivity towards non-cancerous cells.
Properties
IUPAC Name |
2-methoxy-6-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-13(15-8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJGDVUIMLRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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